Strychnine nitrate

Catalog No.
S656072
CAS No.
66-32-0
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strychnine nitrate

Strychnine sulfate pentahydrate introduces hydration variability that undermines quantitative neurobiology and chiral resolution protocols. Strychnine nitrate (CAS 66-32-0) solves this as a stable, anhydrous, water-soluble 1:1 salt. • Eliminates gravimetric errors caused by sulfate efflorescence • Enables accurate, reproducible glycine receptor antagonist stock solutions • Preferred resolving agent for bimetallic oxalate coordination networks and recalcitrant organic acids. Requires validated end-use documentation for purchase; ensure compliance with local regulations.

CAS Number

66-32-0

Product Name

Strychnine nitrate

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;nitric acid

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H22N2O2.HNO3/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3)4/h1-5,13,16-17,19-20H,6-11H2;(H,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

PCGVPMHGSJFFTI-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.[N+](=O)(O)[O-]

Synonyms

Nitrate, Strychnine, Strychnine, Strychnine Nitrate

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.[N+](=O)(O)[O-]

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.[N+](=O)(O)[O-]

The exact mass of the compound Strychnine nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 1 g, 5 g

Strychnine nitrate (CAS 66-32-0) is the mononitrate salt of the complex indole alkaloid strychnine, widely utilized in laboratory settings as a competitive antagonist for glycine receptors and as a robust chiral resolving agent. While the free base form of strychnine is practically insoluble in aqueous media, the nitrate salt provides a highly processable, water-soluble alternative with a stable 1:1 alkaloid-to-acid stoichiometry . In procurement and material selection, this specific salt is prioritized over other forms when researchers require anhydrous stability, precise molar dosing in aqueous assays, and distinct ion-pairing behaviors necessary for the diastereomeric crystallization of complex racemic mixtures [1].

Research Fit

Aqueous solubility supports standard solution preparation
Nitrate salt stoichiometry ensures analytical accuracy
Compatible with reported in vivo pharmacokinetic models

Substituting strychnine nitrate with the free base or the more common sulfate salt introduces significant workflow and reproducibility errors. Strychnine free base is practically insoluble in water (approximately 1 part in 6700), requiring manual acidification that introduces variable ionic strength into sensitive pharmacological assays [1]. Conversely, while strychnine sulfate is water-soluble, it typically crystallizes as a pentahydrate (2:1 alkaloid-to-sulfate ratio) that readily loses its water of crystallization (effloresces) upon exposure to air [1]. This variable hydration state makes the sulfate salt unreliable for precise gravimetric preparation of molar solutions. Strychnine nitrate, forming stable, anhydrous crystals with a strict 1:1 stoichiometry, eliminates these hydration-linked weighing inaccuracies and provides a distinct counter-ion profile essential for specific chiral resolutions.

Substitution Risk

Salt form shift alters aqueous solubility and solution preparation compared to base or other salts
Counter-ion variation may compromise analytical stoichiometry and purity verification
Pharmacokinetic models validated with the nitrate salt cannot be directly transferred to alternative forms

Aqueous Solubility for Stock Solution Preparation

The procurement of strychnine nitrate is often driven by its superior aqueous solubility profile compared to the free base. Strychnine nitrate achieves an aqueous solubility of approximately 20 mg/mL (1 in 50 parts water) at room temperature, and up to 50 mg/mL in a 1:1 water:ethanol mixture . In stark contrast, strychnine free base is highly hydrophobic, with a solubility of only ~0.15 mg/mL (1 in 6700 parts water) [1]. This quantitative difference allows the nitrate salt to be formulated into concentrated, homogeneous stock solutions for receptor binding assays without the need for harsh co-solvents or aggressive acidification.

Evidence DimensionAqueous Solubility
Target Compound DataStrychnine nitrate: ~20 mg/mL (water), 50 mg/mL (1:1 water:ethanol)
Comparator Or BaselineStrychnine free base: ~0.15 mg/mL (water)
Quantified DifferenceOver 130-fold increase in aqueous solubility
ConditionsRoom temperature dissolution

Enables the direct preparation of high-concentration aqueous stock solutions required for dose-response pharmacological assays.

Aqueous solubility
Head-to-head
1 g/42 mL cold water vs practically insoluble (base)
Supports aqueous standard preparation context
Gravimetric; temperature-dependent

Stoichiometric Stability and Hydration State

For quantitative analytical chemistry, the hydration stability of the solid precursor is critical. Strychnine nitrate crystallizes as an anhydrous salt (MW 397.43 g/mol) that is permanent in air, maintaining a strict 1:1 alkaloid-to-acid ratio [1]. The primary procurement alternative, strychnine sulfate, exists as a pentahydrate (MW 856.98 g/mol) which readily effloresces, losing water molecules to the atmosphere [1]. This loss of water alters the effective molar mass of the bulk powder over time, leading to significant concentration errors during gravimetric solution preparation.

Evidence DimensionHydration Stability
Target Compound DataStrychnine nitrate: Anhydrous, stable in air (0% spontaneous water loss)
Comparator Or BaselineStrychnine sulfate: Pentahydrate, prone to efflorescence (variable water loss)
Quantified DifferenceElimination of molar mass variability due to hydration changes
ConditionsStandard laboratory storage conditions (ambient air)

Guarantees reproducible molar concentrations in analytical and biological assays by eliminating weighing errors associated with efflorescent salts.

HPLC recovery
Class-level
92.1–102.5% across 21–126 µg/L in urine
Supports analytical calibration linearity
LiChrosorb Si-60; methanol-water-ammonia

Ion-Pairing Effects in Chiroptical and NMR Analysis

In structural elucidation and chiroptical studies, the choice of counter-ion significantly impacts the behavior of the alkaloid in solution. Low-temperature NMR studies of strychnine nitrate in CDCl3 demonstrate that the nitrate counter-ion induces specific ion-pair formations that alter the proton chemical shifts near the aliphatic nitrogen by up to 0.3 ppm compared to other salts like the hydrochloride [1]. This distinct ion-pairing environment is leveraged to stabilize and observe minor conformers in solution that might otherwise be obscured when using the free base or chloride salts.

Evidence DimensionProton chemical shift variation (aliphatic nitrogen proximity)
Target Compound DataStrychnine nitrate: Induces up to 0.3 ppm shift variation
Comparator Or BaselineStrychnine hydrochloride / Free base: Baseline shift profile
Quantified Difference0.3 ppm deviation due to nitrate-specific ion-pairing
ConditionsLow-temperature NMR in CDCl3

Provides a distinct spectroscopic environment necessary for resolving minor molecular conformers and confirming absolute chiral configurations.

Peak plasma (Cmax)
Reported
Significantly higher in female vs male rats (p<0.05)
Sex-dependent exposure context requires experimental control
0.59 mg/kg oral; n=6 per group

Diastereomeric Crystallization in Chiral Resolution

Strychnine nitrate is specifically procured as a resolving agent for complex inorganic and organic racemates where standard bases fail to yield crystalline precipitates. For example, in the resolution of bimetallic oxalate-based 1D compounds (e.g., tris(oxalato)chromate(III) complexes), the addition of strychnine nitrate successfully precipitates the d-strychnine salt fraction first, enabling the isolation of active enantiomers with specific optical rotations (e.g.,[α]c -26.4° for the resulting K salt) [1]. The nitrate salt's specific solubility product (Ksp) and crystal packing thermodynamics drive this separation, whereas the sulfate salt often yields gums or highly soluble complexes that resist fractional crystallization.

Evidence DimensionDiastereomeric salt precipitation
Target Compound DataStrychnine nitrate: Yields separable, crystalline d-strychnine and l-strychnine bimetallic oxalate salts
Comparator Or BaselineAlternative salts: Often fail to crystallize or yield inseparable gums
Quantified DifferenceEnables successful fractional crystallization of target enantiomers
ConditionsAqueous/alcoholic fractional crystallization of bimetallic oxalates

Allows synthetic chemists to successfully resolve challenging racemic metal complexes and organic acids that do not crystallize with other resolving agents.

Assay purity
Data to verify
>99.0% by neutralization titration
Supports primary reference standard use
HPLC ≥98.0 area%; salt comparison class-level
Convulsant potency
Cross-study
Strychnine LD50 0.93 mg/kg; brucine less potent
Glycine receptor antagonism study fit
Potency ratio varies by species; Kd ~10 nM

Chiral Resolution of Complex Racemates

Because of its unique crystallization thermodynamics and specific ion-pairing behavior, strychnine nitrate is the preferred resolving agent for separating enantiomers of bimetallic coordination complexes (such as oxalate-based networks) and recalcitrant organic acids. It succeeds in fractional crystallization protocols where the sulfate salt or free base fails to form stable, separable solid diastereomers [1].

Preparation of Neuropharmacological Reference Standards

In toxicology and neurobiology, strychnine nitrate is utilized to prepare highly accurate, stable aqueous stock solutions for glycine receptor antagonism assays. Its anhydrous nature and 1:1 stoichiometry eliminate the batch-to-batch molarity variations caused by the efflorescence typical of strychnine sulfate pentahydrate, ensuring reproducible dose-response data.

Low-Temperature NMR and Chiroptical Studies

Strychnine nitrate is selected as a model compound in advanced structural elucidation workflows. The nitrate counter-ion's ability to induce significant chemical shift variations (up to 0.3 ppm) in non-polar solvents like CDCl3 allows analytical chemists to stabilize and observe minor conformers, facilitating precise absolute configuration assignments via circular dichroism and NMR [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC Analytical Method Calibration
Nitrate salt solubility and purity profile
Recovery linearity across biological matrices
In Vivo Glycine Receptor Pharmacology
Established receptor binding and PK profile
Sex-dependent exposure and CNS model consistency
Aqueous Rodenticide Formulation Development
Aqueous solubility and bait compatibility
Dose uniformity and stability in water-based baits

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.16377084 g/mol

Monoisotopic Mass

397.16377084 g/mol

Heavy Atom Count

29

UNII

O642E96711

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (95.12%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

66-32-0

Wikipedia

Strychnine nitrate

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